molecular formula C16H18N2OS B1270029 2-amino-N-(3-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 83822-34-8

2-amino-N-(3-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No. B1270029
CAS RN: 83822-34-8
M. Wt: 286.4 g/mol
InChI Key: REZVJXLAYIAXCQ-UHFFFAOYSA-N
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Description

2-amino-N-(3-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, commonly known as AMPT, is an organic molecule with a variety of applications in scientific research. It has been used in a wide range of experiments and studies, from biochemical and physiological studies to lab experiments.

Scientific Research Applications

Drug Synthesis and Medicinal Chemistry

This compound serves as a crucial building block in the synthesis of various drug candidates. Its structure is conducive to selective reactions that are fundamental in medicinal chemistry. For instance, it can undergo selective acylation reactions due to the presence of amino groups in different chemical environments, which is essential for creating specific drug molecules with desired properties .

Kinetics Study in Microflow Systems

The kinetics of reactions involving this compound can be studied in microflow systems. Such studies are vital for understanding the reaction mechanisms and for optimizing the conditions to improve yields and selectivity. This is particularly important for reactions that are complex and involve multiple by-products .

Development of Chemotherapeutic Agents

Due to its potential as a precursor for heterocyclic synthesis, this compound is of interest in the development of new chemotherapeutic agents. Its derivatives can be used to create biologically active novel heterocyclic moieties that may have applications in cancer treatment .

Continuous Flow Synthesis

The compound is suitable for continuous flow synthesis, which is a modern approach to chemical manufacturing that offers advantages in terms of efficiency, safety, and scalability. This method can be used to produce the compound in a controlled and continuous manner, which is beneficial for industrial-scale production .

Safety and Handling in Laboratory Settings

Understanding the safety profile of this compound is crucial for its handling in laboratory settings. Safety data sheets provide information on the proper precautions to take when working with this compound, ensuring that researchers can handle it safely and respond appropriately in case of exposure .

properties

IUPAC Name

2-amino-N-(3-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2OS/c1-10-5-4-6-11(9-10)18-16(19)14-12-7-2-3-8-13(12)20-15(14)17/h4-6,9H,2-3,7-8,17H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REZVJXLAYIAXCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(SC3=C2CCCC3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601142061
Record name 2-Amino-4,5,6,7-tetrahydro-N-(3-methylphenyl)benzo[b]thiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601142061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-(3-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

CAS RN

83822-34-8
Record name 2-Amino-4,5,6,7-tetrahydro-N-(3-methylphenyl)benzo[b]thiophene-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83822-34-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4,5,6,7-tetrahydro-N-(3-methylphenyl)benzo[b]thiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601142061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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